O-De-phenyl Ostarine
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Overview
Description
O-De-phenyl Ostarine is a metabolite of Ostarine, a selective androgen receptor modulator (SARM). Ostarine is known for its ability to selectively target androgen receptors in muscle and bone tissues, promoting muscle growth and bone density without the typical side effects associated with anabolic steroids . This compound, as a metabolite, plays a role in the metabolic pathway of Ostarine and contributes to its overall effects.
Preparation Methods
The synthesis of O-De-phenyl Ostarine involves several steps, starting from the precursor compounds. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of a phenylhydrazone with an acetophenone derivative in the presence of anhydrous zinc chloride at elevated temperatures.
Functional group modifications:
Chemical Reactions Analysis
O-De-phenyl Ostarine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
O-De-phenyl Ostarine has several scientific research applications, including:
Mechanism of Action
O-De-phenyl Ostarine exerts its effects by selectively binding to androgen receptors in muscle and bone tissues. This binding activates the androgen receptor, leading to the transcription of genes involved in muscle growth and bone density . The molecular targets and pathways involved include the androgen receptor signaling pathway and the downstream activation of anabolic processes in muscle and bone cells .
Comparison with Similar Compounds
O-De-phenyl Ostarine is unique among SARMs due to its specific metabolic pathway and its role as a metabolite of Ostarine. Similar compounds include:
Enobosarm (Ostarine): The parent compound of this compound, known for its muscle and bone-targeting effects.
Ligandrol (LGD-4033): Another SARM with similar anabolic effects but different metabolic pathways and receptor binding affinities.
Testolone (RAD-140): A SARM with a higher affinity for androgen receptors, leading to more potent anabolic effects.
This compound’s uniqueness lies in its specific metabolic role and its contribution to the overall pharmacokinetics and pharmacodynamics of Ostarine .
Properties
Molecular Formula |
C12H11F3N2O3 |
---|---|
Molecular Weight |
288.22 g/mol |
IUPAC Name |
(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methylpropanamide |
InChI |
InChI=1S/C12H11F3N2O3/c1-11(20,6-18)10(19)17-8-3-2-7(5-16)9(4-8)12(13,14)15/h2-4,18,20H,6H2,1H3,(H,17,19)/t11-/m0/s1 |
InChI Key |
IIBBSRFFFOOJBY-NSHDSACASA-N |
Isomeric SMILES |
C[C@](CO)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O |
Canonical SMILES |
CC(CO)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O |
Origin of Product |
United States |
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